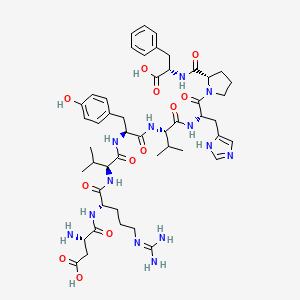

Angiotensin II 5-valine

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPUTBDZNNXHCO-CGHBYZBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H69N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1032.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Angiotensin II 5-Valine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II is a pivotal octapeptide hormone within the renin-angiotensin-aldosterone system (RAAS), playing a critical role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. The endogenous form in humans and rats contains isoleucine at position 5 ([Ile5]-Angiotensin II). However, the analog with valine at this position, Angiotensin II 5-valine ([Val5]-Angiotensin II), traditionally known as the bovine form, is widely utilized as a research tool and pharmacological agent. While possessing similar biological properties to its endogenous counterpart, subtle differences in its interaction with angiotensin receptors can influence downstream signaling and physiological outcomes. This technical guide provides a comprehensive overview of the mechanism of action of Angiotensin II 5-valine, detailing its interaction with angiotensin receptors, the subsequent signaling cascades, and the experimental methodologies used for its characterization.

Angiotensin II Receptors: The Primary Targets

Angiotensin II 5-valine exerts its effects primarily through two high-affinity G protein-coupled receptors (GPCRs): the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).[1] The majority of the well-characterized physiological and pathophysiological actions of Angiotensin II are mediated by the AT1R.[1]

Angiotensin II Type 1 Receptor (AT1R)

The AT1R is the principal mediator of the pressor and aldosterone-stimulating effects of Angiotensin II.[1] Upon binding of Angiotensin II 5-valine, the AT1R undergoes a conformational change, initiating a cascade of intracellular signaling events.

Angiotensin II Type 2 Receptor (AT2R)

The AT2R is more highly expressed in fetal tissues and its expression decreases after birth. In adults, it is present in tissues such as the adrenal medulla, uterus, brain, and heart. The functions of the AT2R are generally considered to counterbalance the actions of the AT1R, often leading to vasodilation, anti-proliferative effects, and apoptosis.[1]

Quantitative Data: In Vivo Pressor Potency

| Parameter | [Val5]-Angiotensin II | [Ile5]-Angiotensin II | Species | Reference |

| Pressor Potency | ~10% more potent | - | Rat | [2] |

| Mean Arterial Pressure Increase (at 72 ng/min infusion) | 80% | 82% | Pithed Rat | [3] |

| Plasma Norepinephrine Concentration Change (at 72 ng/min infusion) | No significant change | 82% increase | Pithed Rat | [3] |

Note: The lack of comprehensive in vitro quantitative data for Angiotensin II 5-valine may be due to the historical assumption of its very similar activity to the endogenous form for many research applications.

Signaling Pathways of Angiotensin II 5-Valine via the AT1 Receptor

The activation of the AT1R by Angiotensin II 5-valine initiates a complex network of intracellular signaling pathways, which can be broadly categorized into G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.

G Protein-Dependent Signaling

The canonical signaling pathway of the AT1R involves its coupling to heterotrimeric G proteins, primarily of the Gq/11 and Gi/o families.

Caption: G Protein-Dependent Signaling Cascade of AT1R.

-

Activation of Phospholipase C (PLC): Upon activation by the Gαq/11 subunit, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a critical event in many of Angiotensin II's effects, including smooth muscle contraction.

-

Activation of Protein Kinase C (PKC): DAG, in concert with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). PKC, a serine/threonine kinase, then phosphorylates a variety of downstream target proteins, leading to cellular responses such as cell growth, proliferation, and inflammation.

G Protein-Independent Signaling (β-Arrestin Pathway)

Following agonist binding and G protein activation, the AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouples the receptor from G proteins (desensitization) and initiates a distinct wave of signaling. Structure-activity relationship studies suggest that modifications at position 5 of the Angiotensin II peptide can influence this signaling bias.[4]

Caption: β-Arrestin-Mediated Signaling of AT1R.

-

Receptor Phosphorylation and β-Arrestin Recruitment: GRKs phosphorylate the intracellular domains of the activated AT1R, creating a binding site for β-arrestins.

-

Scaffolding and Signal Transduction: β-arrestins act as scaffolds, bringing other signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), into proximity with the receptor. This leads to the activation of these kinases and subsequent regulation of gene expression and other cellular processes.

-

Receptor Internalization: β-arrestin binding also promotes the internalization of the AT1R, a key step in receptor desensitization and resensitization.

Experimental Protocols for Characterizing Angiotensin II 5-Valine Activity

A variety of in vitro and in vivo experimental protocols are employed to elucidate the mechanism of action of Angiotensin II 5-valine.

In Vitro Assays

This assay is used to determine the binding affinity of Angiotensin II 5-valine to its receptors.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the angiotensin receptor of interest (AT1R or AT2R).

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled form of Angiotensin II (e.g., [125I]-[Sar1,Ile8]-Angiotensin II) and varying concentrations of unlabeled Angiotensin II 5-valine.

-

Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of Angiotensin II 5-valine that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

This functional assay measures the ability of Angiotensin II 5-valine to activate Gq/11-coupled receptors and induce an increase in intracellular calcium.

Methodology:

-

Cell Culture and Dye Loading: Cells expressing the AT1R are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: A baseline fluorescence reading is taken before the automated addition of varying concentrations of Angiotensin II 5-valine.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response at each concentration of Angiotensin II 5-valine is used to generate a dose-response curve, from which the potency (EC50) is determined.

This assay measures the activation of a key downstream signaling molecule in the AT1R pathway.

Methodology:

-

Cell Treatment: Cells expressing the AT1R are treated with varying concentrations of Angiotensin II 5-valine for a specific duration.

-

Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK). A second primary antibody against total ERK1/2 is used as a loading control.

-

Detection and Analysis: The bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation. A dose-response curve can be generated to determine the EC50 for ERK phosphorylation.

In Vivo Experiment

This experiment directly assesses the physiological effect of Angiotensin II 5-valine on blood pressure.

Methodology:

-

Animal Model: An appropriate animal model, typically rats or mice, is used. The animals may be anesthetized or conscious and freely moving with telemetric blood pressure monitoring devices implanted.

-

Drug Administration: Angiotensin II 5-valine is infused intravenously or subcutaneously via an osmotic minipump at various doses.

-

Blood Pressure Monitoring: Arterial blood pressure is continuously monitored before, during, and after the infusion period.

-

Data Analysis: The change in mean arterial pressure from baseline is calculated for each dose of Angiotensin II 5-valine to construct a dose-response relationship and determine its in vivo pressor potency.[3]

Conclusion

Angiotensin II 5-valine is a potent agonist of angiotensin receptors, primarily exerting its effects through the AT1R. Its mechanism of action involves the activation of both G protein-dependent and -independent signaling pathways, leading to a wide range of physiological responses, most notably vasoconstriction and the regulation of blood pressure. While its in vivo pressor effects are well-documented and comparable to the endogenous [Ile5]-Angiotensin II, a detailed in vitro characterization of its binding affinity and functional potency remains an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of the pharmacology of this important research tool, which will undoubtedly contribute to a deeper understanding of the renin-angiotensin system and the development of novel therapeutics for cardiovascular diseases.

References

- 1. ≥95% (HPLC), angiotensin II type 1 receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of angiotensin receptor signaling through Erk1/2 pathway by a novel peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Effects of Angiotensin II 5-Valine In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (Ang II) is the primary effector peptide of the renin-angiotensin system (RAS), playing a critical role in cardiovascular, renal, and endocrine homeostasis. The substitution of the fifth amino acid, typically isoleucine in humans and rats, with valine results in Angiotensin II 5-valine (Val5-Ang II), a potent analog often utilized in experimental models to distinguish between endogenous and exogenous Ang II. This technical guide provides an in-depth overview of the in vivo physiological effects of Val5-Ang II, focusing on its cardiovascular, renal, and endocrine impacts. The information is curated from peer-reviewed literature to support researchers and professionals in drug development and cardiovascular research.

Cardiovascular Effects

The most pronounced in vivo effect of systemic Val5-Ang II administration is a significant and sustained elevation in blood pressure. This hypertensive effect is primarily mediated through the Angiotensin II type 1 (AT1) receptor, leading to potent vasoconstriction of peripheral arteries and arterioles.

Quantitative Data: Cardiovascular Parameters

| Parameter | Experimental Animal | Dosage and Administration | Duration | Observation | Reference |

| Systolic Blood Pressure | Sprague-Dawley Rat | 80 ng/min via subcutaneous osmotic minipump | 13 days | Increase from 121 ± 2 mmHg to 206 ± 4 mmHg | [1][2] |

| Mean Arterial Pressure | Pithed Rat | 72 ng/min intravenous infusion | Not specified | Increase from 54 ± 4 mmHg to 97 ± 19 mmHg |

Renal Effects

Quantitative Data: Renal Parameters

| Parameter | Experimental Animal | Dosage and Administration | Duration | Observation | Reference |

| Plasma Val5-Ang II Concentration | Sprague-Dawley Rat | 80 ng/min via subcutaneous osmotic minipump | 13 days | 150.0 ± 28.2 fmol/ml | [1][2] |

| Plasma Ile5-Ang II Concentration | Sprague-Dawley Rat | 80 ng/min via subcutaneous osmotic minipump | 13 days | Increase of 196.2 ± 70.1% compared to sham | [1][2] |

| Kidney Val5-Ang II Concentration | Sprague-Dawley Rat | 80 ng/min via subcutaneous osmotic minipump | 13 days | 387.2 ± 39.4 fmol/g | [1] |

| Kidney Ile5-Ang II Concentration | Sprague-Dawley Rat | 80 ng/min via subcutaneous osmotic minipump | 13 days | Increase of 69.9 ± 30.7% compared to sham | [1][2] |

| Urinary Val5-Ang II Excretion Rate | Sprague-Dawley Rat | 80 ng/min via subcutaneous osmotic minipump | 13 days | 1,831.7 ± 251.6 fmol/24 h | [1] |

| Urinary Ile5-Ang II Excretion Rate | Sprague-Dawley Rat | 80 ng/min via subcutaneous osmotic minipump | 13 days | Increase of 93.2 ± 32.1% compared to pre-infusion | [1][2] |

Endocrine Effects

Angiotensin II is a potent secretagogue for aldosterone from the adrenal cortex. This action is mediated through the AT1 receptor on adrenal glomerulosa cells. While direct quantitative data for Val5-Ang II on plasma aldosterone and renin activity are not specified in the primary literature reviewed, the infusion of Angiotensin II is known to suppress plasma renin activity (PRA) due to the negative feedback loop on renin release from the juxtaglomerular cells of the kidney.

Established Effects of Angiotensin II on Endocrine Parameters:

-

Aldosterone: Angiotensin II stimulates the synthesis and release of aldosterone. This process involves the activation of phospholipase C, leading to increased intracellular calcium and activation of protein kinase C, which in turn stimulates the expression of aldosterone synthase.

-

Plasma Renin Activity (PRA): Systemic infusion of Angiotensin II leads to a marked suppression of PRA. This is a classic negative feedback mechanism where elevated Angiotensin II levels inhibit renin secretion from the kidneys.

Signaling Pathways

The physiological effects of Angiotensin II 5-valine are predominantly mediated by the Angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). The binding of Val5-Ang II to the AT1 receptor initiates a cascade of intracellular signaling events.

Caption: AT1 Receptor Signaling Pathway for Val5-Ang II.

Experimental Protocols

This section outlines the key experimental methodologies cited in the literature for studying the in vivo effects of Angiotensin II 5-valine.

Chronic Infusion of Angiotensin II 5-Valine in Rats

This protocol describes the induction of hypertension in rats through the continuous subcutaneous infusion of Val5-Ang II.

Caption: Experimental Workflow for In Vivo Val5-Ang II Infusion.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Osmotic Minipump Preparation: Alzet osmotic minipumps are filled with a sterile solution of Val5-Ang II in saline to deliver a constant infusion rate (e.g., 80 ng/min).

-

Surgical Implantation: Under anesthesia, a small subcutaneous pocket is created in the dorsal region of the rat. The filled osmotic minipump is inserted into this pocket, and the incision is closed.

-

Housing and Monitoring: Rats are housed in individual metabolic cages to allow for the collection of 24-hour urine samples. Systolic blood pressure is monitored regularly using a tail-cuff method.

-

Sample Collection: At the end of the infusion period (e.g., 13 days), rats are anesthetized, and blood samples are collected via cardiac puncture. Kidneys are then perfused and harvested.

-

Sample Processing: Blood is centrifuged to separate plasma. Kidneys are homogenized. Plasma, urine, and kidney homogenates are stored at -80°C until analysis.

Quantification of Angiotensin II Analogs by HPLC and Radioimmunoassay (RIA)

This protocol details the analytical method used to differentiate and quantify exogenous Val5-Ang II and endogenous Ile5-Ang II.

Methodology:

-

Sample Extraction: Angiotensin peptides are extracted from plasma, urine, and kidney homogenates using solid-phase extraction columns (e.g., C18 Sep-Pak cartridges).

-

High-Performance Liquid Chromatography (HPLC): The extracted peptides are separated using a reverse-phase HPLC system with a C18 column. A gradient of acetonitrile in water with an ion-pairing agent (e.g., trifluoroacetic acid) is used to elute the peptides. Val5-Ang II and Ile5-Ang II have distinct retention times, allowing for their separation.

-

Fraction Collection: Fractions corresponding to the elution times of Val5-Ang II and Ile5-Ang II are collected.

-

Radioimmunoassay (RIA): The concentration of Angiotensin II in each fraction is quantified using a specific RIA kit. This involves the competitive binding of radiolabeled Angiotensin II and the Angiotensin II in the sample to a limited number of antibodies. The amount of radioactivity is inversely proportional to the concentration of Angiotensin II in the sample.

Conclusion

Angiotensin II 5-valine is a valuable tool for in vivo research, enabling the study of the physiological and pathophysiological roles of the renin-angiotensin system. Its administration in animal models reliably induces hypertension and provides insights into the intrarenal mechanisms of Angiotensin II action. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in cardiovascular and renal drug discovery and development. Further research is warranted to elucidate the specific quantitative effects of Val5-Ang II on renal hemodynamics and endocrine parameters to provide a more complete understanding of its in vivo profile.

References

The Agonist Profile of Angiotensin II 5-Valine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Angiotensin II 5-valine, a synthetic analog of the endogenous vasoconstrictor Angiotensin II, for researchers, scientists, and drug development professionals. This document outlines its role as an angiotensin receptor agonist, detailing its binding affinities, functional potencies, and the intracellular signaling pathways it modulates.

Introduction to Angiotensin II 5-Valine

Angiotensin II is a critical effector hormone in the renin-angiotensin system (RAS), playing a pivotal role in blood pressure regulation and cardiovascular homeostasis. The substitution of the naturally occurring isoleucine at position 5 with valine results in Angiotensin II 5-valine, a potent agonist of angiotensin receptors. This analog has been utilized in numerous studies to investigate the physiological and pathophysiological effects of angiotensin receptor activation, particularly in the context of hypertension and renal function. Understanding the specific pharmacological profile of Angiotensin II 5-valine is crucial for its application as a research tool.

Quantitative Pharmacological Profile

The interaction of Angiotensin II 5-valine with angiotensin receptors, primarily the AT1 and AT2 subtypes, has been characterized through various binding and functional assays. The following tables summarize the available quantitative data, providing a comparative overview of its receptor binding affinity and functional potency. It is important to note that much of the available data is relative to the endogenous Angiotensin II ([Asp1, Ile5]angiotensin II).

Table 1: Comparative Receptor Binding Affinities of Angiotensin II Analogs

| Compound | Relative Binding Affinity (vs. [Asp1, Ile5]Angiotensin II) |

| [Asp1, Val5]Angiotensin II | 0.69[1] |

| [Asn1, Val5]Angiotensin II | 1.18[1] |

Data derived from studies on rat adrenal zona glomerulosa cells.

Table 2: Comparative Functional Potency of Angiotensin II Analogs (Aldosterone Release)

| Compound | Relative Aldosterone-Releasing Effect (vs. [Asp1, Ile5]Angiotensin II) |

| [Asp1, Val5]Angiotensin II | 1.65[1] |

| [Asn1, Val5]Angiotensin II | 0.68[1] |

Data derived from studies on isolated rat adrenal zona glomerulosa cells.

Signaling Pathways Activated by Angiotensin II 5-Valine

Upon binding to the Angiotensin II Type 1 (AT1) receptor, Angiotensin II 5-valine initiates a cascade of intracellular signaling events. These pathways are critical in mediating the physiological responses associated with this agonist, such as vasoconstriction, aldosterone secretion, and cellular growth.

G Protein-Coupled Signaling

The AT1 receptor is a classic G protein-coupled receptor (GPCR). Angiotensin II 5-valine binding primarily activates the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Figure 1: Gq/11-mediated signaling cascade initiated by Angiotensin II 5-valine.

β-Arrestin Biased Agonism

Recent studies have highlighted the role of β-arrestins in AT1 receptor signaling. Interestingly, modifications at position 5 of the Angiotensin II peptide can influence the recruitment of β-arrestins, leading to "biased agonism." Increasing the side-chain size at this position has been shown to enhance AT1R-dependent β-arrestin activation[2][3]. This suggests that Angiotensin II 5-valine may also engage β-arrestin signaling pathways, which can lead to distinct downstream effects, including the activation of MAP kinases, independent of G protein activation.

Figure 2: Potential β-arrestin-mediated signaling by Angiotensin II 5-valine.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of Angiotensin II 5-valine's activity. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay for AT1 Receptor

This protocol outlines a competitive binding assay to determine the affinity of Angiotensin II 5-valine for the AT1 receptor.

Figure 3: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing AT1 receptors in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled Angiotensin II (e.g., [125I]Sar1,Ile8 Angiotensin II), and varying concentrations of unlabeled Angiotensin II 5-valine.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to minimize non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of Angiotensin II 5-valine to stimulate an increase in intracellular calcium concentration.

Methodology:

-

Cell Culture: Plate cells endogenously or recombinantly expressing the AT1 receptor in a 96-well, black-walled, clear-bottom plate.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

-

Compound Addition: Prepare serial dilutions of Angiotensin II 5-valine.

-

Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, and then inject the Angiotensin II 5-valine solutions and continue to monitor fluorescence changes over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of Angiotensin II 5-valine. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates (IPs) following the activation of the Gq/11 pathway by Angiotensin II 5-valine.

Methodology:

-

Cell Labeling: Culture cells expressing the AT1 receptor and label them overnight with [3H]myo-inositol.

-

Lithium Chloride Treatment: Pre-incubate the cells with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Agonist Stimulation: Stimulate the cells with various concentrations of Angiotensin II 5-valine for a defined period.

-

Extraction: Terminate the stimulation and extract the soluble inositol phosphates.

-

Separation and Quantification: Separate the inositol phosphates using anion-exchange chromatography and quantify the radioactivity in the IP fractions using liquid scintillation counting.

-

Data Analysis: Plot the amount of [3H]inositol phosphates accumulated against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50.

Conclusion

Angiotensin II 5-valine serves as a valuable pharmacological tool for the investigation of the renin-angiotensin system. Its potent agonist activity at the AT1 receptor, leading to the activation of canonical Gq/11 signaling and potentially biased β-arrestin pathways, makes it a suitable compound for in vitro and in vivo studies aimed at elucidating the complex roles of Angiotensin II in health and disease. The data and protocols presented in this guide are intended to support the research community in the effective application of this important angiotensin analog.

References

- 1. Comparative studies of receptor binding and steroidogenic properties of angiotensins in the rat adrenal glomerulosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Angiotensin II Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of ligands for the Angiotensin II (Ang II) receptors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research. This document delves into the experimental methodologies used to characterize these interactions, presents quantitative data in a clear and comparative format, and visualizes the complex signaling pathways and experimental workflows.

Introduction to Angiotensin II Receptors

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. The primary effector of this system, Angiotensin II, exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells.[1] Two main subtypes of Angiotensin II receptors have been identified and extensively studied: the Angiotensin II type 1 (AT1) receptor and the Angiotensin II type 2 (AT2) receptor.[1][2]

The AT1 receptor is the most well-characterized and mediates the majority of the known physiological actions of Angiotensin II.[3][4] These include vasoconstriction, aldosterone secretion, sodium retention, and cellular growth and proliferation.[3] Consequently, the AT1 receptor is a major therapeutic target for the treatment of hypertension, heart failure, and diabetic nephropathy.[5]

The AT2 receptor , while also binding Angiotensin II with high affinity, often mediates effects that counterbalance those of the AT1 receptor.[6] These effects include vasodilation, anti-inflammatory responses, and inhibition of cell growth.[7] The signaling pathways of the AT2 receptor are distinct from those of the AT1 receptor and are an active area of research for potential therapeutic applications.[8]

Understanding the binding affinity and kinetics of various ligands—both endogenous peptides and synthetic compounds—to these receptor subtypes is fundamental for the design and development of novel therapeutics with improved efficacy and selectivity.

Quantitative Analysis of Ligand Binding

The interaction between a ligand and a receptor is characterized by its binding affinity and kinetics. Binding affinity refers to the strength of the interaction at equilibrium, while kinetics describes the rates of association and dissociation of the ligand-receptor complex.

Binding Affinity Data

Binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of various endogenous angiotensin peptides, agonists, and antagonists for the AT1 and AT2 receptors.

Table 1: Binding Affinity (Ki/Kd in nM) of Endogenous Angiotensin Peptides and Analogs for AT1 and AT2 Receptors

| Ligand | AT1 Receptor (Ki/Kd, nM) | AT2 Receptor (Ki/Kd, nM) | Reference(s) |

| Angiotensin II | 0.2 - 2.0 | 0.07 - 0.4 | [6][9][10] |

| Angiotensin III | 0.5 - 5.0 | 0.1 - 1.0 | [11] |

| Angiotensin IV | >1000 | 10 - 50 | [12] |

| [Sar1, Ile8] Ang II | ~0.5 | ~0.1 | [13] |

Table 2: Binding Affinity (Ki/Kd in nM) of Selective Antagonists for AT1 and AT2 Receptors

| Antagonist | AT1 Receptor (Ki/Kd, nM) | AT2 Receptor (Ki/Kd, nM) | Reference(s) |

| Losartan | 8 - 20 | >10,000 | [14][15] |

| EXP3174 (active metabolite of Losartan) | 1 - 2 | >10,000 | [15] |

| Valsartan | 3 - 10 | >20,000 | [13] |

| Irbesartan | 1 - 5 | >10,000 | [15] |

| Candesartan | 0.3 - 1.0 | >10,000 | [14] |

| Olmesartan | ~1.25 | >10,000 | [16] |

| Telmisartan | 2 - 10 | >10,000 | [14] |

| PD123319 | >10,000 | 0.5 - 5.0 | [6] |

| CGP 42112A | >10,000 | 0.07 - 0.3 | [9] |

Binding Kinetics Data

Binding kinetics are described by the association rate constant (kon or ka) and the dissociation rate constant (koff or kd). These parameters determine the time a ligand takes to bind to the receptor and the duration of the ligand-receptor complex, respectively. The equilibrium dissociation constant (Kd) can be calculated from the ratio of koff to kon (Kd = koff/kon).[17]

Table 3: Kinetic Rate Constants (kon, koff) for Selected Ligands at Angiotensin II Receptors

| Ligand | Receptor | kon (M-1s-1) | koff (s-1) | Kd (nM) (Calculated) | Reference(s) |

| Angiotensin II | AT1 | ~1 x 107 | ~0.01 | ~1.0 | [17][18] |

| Candesartan | AT1 | ~2 x 107 | ~0.0002 | ~0.01 | [19] |

| Valsartan | AT1 | ~5 x 106 | ~0.005 | ~1.0 | [13] |

| Angiotensin II | GC-A | 2.05 x 105 | 2.62 x 10-3 | 12.8 | [20][21] |

Note: Comprehensive kinetic data for a wide range of ligands is less readily available in a consolidated format compared to affinity data. The values presented are indicative and can vary depending on the experimental conditions.

Experimental Protocols

The determination of binding affinity and kinetics relies on specialized experimental techniques. The two most common methods are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assay for Determining Ki

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[1] This protocol describes a competition binding assay to determine the inhibition constant (Ki) of an unlabeled test compound.

Objective: To determine the Ki of a test compound for the AT1 or AT2 receptor.

Materials:

-

Cell membranes expressing the Angiotensin II receptor subtype of interest (e.g., from transfected cell lines or tissues like rat liver for AT1).[5]

-

Radioligand: A high-affinity radiolabeled ligand, typically 125I-[Sar1,Ile8]Angiotensin II.

-

Unlabeled test compounds (competitors).

-

Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., unlabeled Angiotensin II or a selective antagonist).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[22]

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[22] Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, a known amount of membrane preparation (e.g., 50-100 µg protein), and the radioligand at a concentration close to its Kd.

-

Non-specific Binding: Add assay buffer, membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

-

Competition Binding: Add assay buffer, membrane preparation, radioligand, and varying concentrations of the unlabeled test compound (typically in a log or half-log dilution series).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.[22]

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining ligand binding affinity using a radioligand competition assay.

Surface Plasmon Resonance (SPR) for Determining Binding Kinetics

Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[23] It is particularly well-suited for determining the kinetic rate constants (kon and koff).

Objective: To determine the kon, koff, and Kd of a ligand for the AT1 or AT2 receptor.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip for amine coupling).

-

Purified Angiotensin II receptor (ligand). Note: Purifying and stabilizing GPCRs for SPR can be challenging.

-

Test compound (analyte).

-

Immobilization buffers (e.g., amine coupling kit with NHS, EDC, and ethanolamine).

-

Running buffer (e.g., HBS-EP+).

-

Regeneration solution (a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand, e.g., low pH glycine).

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., using a mixture of NHS and EDC).

-

Inject the purified receptor solution over the activated surface to allow for covalent coupling (e.g., via amine groups).

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

A reference flow cell should be prepared in the same way but without the immobilized receptor to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Binding:

-

Inject a series of concentrations of the analyte in the running buffer over the sensor chip surface at a constant flow rate. This is the association phase , where the binding of the analyte to the immobilized receptor is monitored as an increase in the SPR signal (measured in Resonance Units, RU).

-

After the association phase, switch back to flowing only the running buffer over the surface. This is the dissociation phase , where the dissociation of the analyte from the receptor is observed as a decrease in the SPR signal.

-

-

Regeneration:

-

Inject the regeneration solution to remove any remaining bound analyte from the receptor surface, returning the signal to the baseline. This prepares the surface for the next analyte injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association and dissociation curves are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

-

This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Experimental Workflow for Surface Plasmon Resonance (SPR)

Caption: General workflow for determining binding kinetics using Surface Plasmon Resonance.

Angiotensin II Receptor Signaling Pathways

The distinct physiological effects of the AT1 and AT2 receptors are a consequence of their coupling to different intracellular signaling cascades.

AT1 Receptor Signaling

The AT1 receptor primarily couples to Gq/11 proteins.[3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[24] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[24] These events lead to a cascade of downstream effects, including smooth muscle contraction, aldosterone synthesis, and the activation of various kinases such as MAP kinases (e.g., ERK1/2), which are involved in cell growth and proliferation.[25] The AT1 receptor can also couple to other G proteins, such as Gi and G12/13, and can signal independently of G proteins through β-arrestin pathways.[4][24]

AT1 Receptor Signaling Pathway

Caption: Simplified schematic of the Gq/11-mediated AT1 receptor signaling pathway.

AT2 Receptor Signaling

The signaling mechanisms of the AT2 receptor are more diverse and less completely understood than those of the AT1 receptor. The AT2 receptor is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2] A key feature of AT2 receptor signaling is the activation of various protein phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules activated by the AT1 receptor, thereby counteracting its effects.[26] The AT2 receptor is also linked to the activation of the nitric oxide (NO)/cyclic GMP (cGMP) pathway, which contributes to vasodilation.[8]

AT2 Receptor Signaling Pathway

Caption: Overview of the primary signaling pathways associated with the AT2 receptor.

Conclusion

The intricate interplay between Angiotensin II and its receptors, AT1 and AT2, is central to cardiovascular regulation and the pathogenesis of related diseases. A thorough understanding of the binding affinities and kinetics of various ligands is paramount for the development of targeted and effective therapeutics. This guide has provided a detailed overview of these parameters, the experimental methodologies used for their determination, and the downstream signaling consequences of receptor activation. The continued exploration of the structure-function relationships of these receptors and the development of novel, selective ligands hold great promise for future advancements in the treatment of cardiovascular and other related disorders.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 3. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 4. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative autoradiography of angiotensin II AT2 receptors with [125I]CGP 42112 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Angiotensin II receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Item - Binding affinities (Kd) of Ang II, olmesartan, R239470 and R794847 to AT1 wild-type (WT) and mutant receptors. - Public Library of Science - Figshare [plos.figshare.com]

- 17. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dynamic-biosensors.com [dynamic-biosensors.com]

- 19. Angiotensin II antagonism and plasma radioreceptor-kinetics of candesartan in man - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Evaluation of angiotensin converting enzyme inhibitors by SPR biosensor and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Angiotensin II 5-Valine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (Ang II) is the principal effector peptide of the renin-angiotensin system (RAS), playing a critical role in cardiovascular homeostasis, fluid and electrolyte balance, and the pathophysiology of cardiovascular diseases. Angiotensin II 5-valine (Val5-Ang II) is a naturally occurring analog of the human form of Angiotensin II (which has isoleucine at position 5, Ile5-Ang II). While both peptides exert their effects primarily through the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR), studies have indicated differences in their potency and metabolic stability. This guide provides a detailed overview of the primary cellular signaling pathways activated upon the binding of Val5-Ang II to the AT1 receptor, supported by experimental protocols and quantitative data where available.

Core Signaling Pathways

Activation of the AT1 receptor by Angiotensin II 5-valine initiates a cascade of intracellular signaling events. The primary pathways include:

-

The Gq/11-Phospholipase C (PLC) Pathway: This canonical pathway leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).

-

The Mitogen-Activated Protein Kinase (MAPK) Pathway: Predominantly the Extracellular signal-Regulated Kinase (ERK1/2) cascade, which is crucial for cell growth, proliferation, and hypertrophy.

-

The Rho/Rho-Kinase (ROCK) Pathway: This pathway is pivotal in regulating smooth muscle contraction, cytoskeletal organization, and gene expression.

-

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This is a key pathway for cytokine signaling that has been shown to be activated by the AT1 receptor, linking it to inflammation and cellular growth.

The Gq/11-Phospholipase C (PLC) Pathway

Upon binding of Val5-Ang II, the AT1 receptor undergoes a conformational change, allowing it to couple with and activate heterotrimeric G proteins of the Gq/11 family.[1] This activation initiates a well-defined signaling cascade.

Mechanism:

-

Gq/11 Activation: The activated AT1 receptor acts as a guanine nucleotide exchange factor (GEF) for the Gαq subunit, promoting the exchange of GDP for GTP.[1] This causes the dissociation of the GTP-bound Gαq from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The GTP-Gαq subunit activates phospholipase C-β (PLC-β).[2][3]

-

Second Messenger Generation: Activated PLC-β cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

-

Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][6]

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[7] PKC then phosphorylates a multitude of downstream target proteins, leading to various cellular responses.

Figure 1. The Gq/11-Phospholipase C signaling cascade initiated by Angiotensin II 5-Valine.

The Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The activation of the MAPK/ERK pathway by Val5-Ang II is a key mechanism underlying its effects on cell growth, proliferation, and hypertrophy. This pathway can be activated through both G-protein-dependent and β-arrestin-dependent mechanisms.

Mechanism (Ras-dependent):

-

Receptor Tyrosine Kinase (RTK) Transactivation: Upon AT1 receptor activation, a common mechanism involves the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).

-

Adaptor Protein Recruitment: The activated RTK recruits adaptor proteins like Grb2, which in turn recruits Son of Sevenless (SOS), a guanine nucleotide exchange factor for Ras.

-

Ras Activation: SOS promotes the exchange of GDP for GTP on the small G-protein Ras, leading to its activation.

-

Kinase Cascade: Activated Ras initiates a sequential phosphorylation cascade: Ras activates Raf (MAPKKK), which phosphorylates and activates MEK (MAPKK), which in turn phosphorylates and activates ERK1/2 (MAPK).[8][9]

-

Nuclear Translocation and Gene Expression: Activated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that promote cellular growth and proliferation.

Figure 2. The MAPK/ERK signaling pathway activated by Angiotensin II 5-Valine.

The Rho/Rho-Kinase (ROCK) Pathway

The Rho/ROCK pathway is crucial for Ang II-induced vasoconstriction, cell migration, and cytoskeletal reorganization. Activation of this pathway is primarily mediated by the G12/13 family of G proteins.

Mechanism:

-

G12/13 Activation: The AT1 receptor can couple to G12/13 proteins. Upon activation, the Gα12/13 subunit activates RhoGEFs (Rho Guanine nucleotide Exchange Factors) such as p115-RhoGEF, LARG, or PDZ-RhoGEF.[10][11]

-

RhoA Activation: RhoGEFs catalyze the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.[12]

-

ROCK Activation: GTP-bound RhoA activates its downstream effector, Rho-kinase (ROCK).[13]

-

Myosin Light Chain Phosphatase (MLCP) Inhibition: ROCK phosphorylates the myosin-binding subunit (MYPT1) of myosin light chain phosphatase (MLCP), inhibiting its activity.[14]

-

Increased Myosin Light Chain (MLC) Phosphorylation: Inhibition of MLCP leads to a net increase in the phosphorylation of myosin light chain (MLC). This enhances the interaction between actin and myosin, resulting in smooth muscle contraction and stress fiber formation.

Figure 3. The Rho/ROCK signaling pathway involved in vasoconstriction.

The JAK/STAT Pathway

The AT1 receptor can also activate the JAK/STAT pathway, which is typically associated with cytokine receptors. This provides a direct link between Ang II and transcriptional regulation of genes involved in inflammation, growth, and fibrosis.

Mechanism:

-

JAK Kinase Activation: Upon ligand binding, the AT1 receptor associates with and activates Janus kinases (JAKs), particularly JAK2 and Tyk2.[15][16]

-

STAT Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the intracellular tail of the AT1 receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the recruited STATs (e.g., STAT1, STAT3).[17]

-

Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.[18][19]

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoters of target genes, thereby regulating their transcription.

Figure 4. The JAK/STAT signaling pathway activated by Angiotensin II 5-Valine.

Quantitative Data Summary

Direct quantitative data such as EC50 values for Val5-Ang II on specific intracellular signaling pathways are limited. However, comparative studies and data on general Angiotensin II provide valuable insights.

Table 1: Comparative Potency of Angiotensin II Analogs

| Agonist | Effect | Observation | Species/System | Citation |

| [Asn1, Val5]-Ang II vs. [Asp1, Ile5]-Ang II | Aldosterone Production | Less potent; more rapidly degraded. | Rat adrenal cells | [15] |

| [Asn1, Val5]-Ang II vs. Ile5-Ang II | Pressor & Steroidogenic Effects | Significantly less potent. | Human | [2] |

| Val5-Ang II vs. Ile5-Ang II | Pressor Effect | Similar increase in mean arterial pressure. | Rat | [8] |

| Val5-Ang II vs. Ile5-Ang II | Plasma Norepinephrine | Did not significantly increase levels. | Rat | [8] |

Table 2: Quantitative Data for Angiotensin II-Induced Signaling (General)

| Pathway Component | Agonist/Concentration | Fold Change/Observation | Cell Type/System | Citation |

| ERK1/2 Activation | Angiotensin II (1 µM) | Maximal effect observed. | Glomerular mesangial cells | [4] |

| JAK2, Tyk2, STAT1, STAT2 | Angiotensin II | Rapid tyrosine phosphorylation. | Rat aortic smooth muscle cells | [15][16] |

| Intracellular Ca2+ | Angiotensin II (100 nM) | Rapid increase of 74 ± 6 nM. | Renal vascular smooth muscle cells | |

| Aldosterone Production | [Asn1, Val5]-Ang II (10⁻⁵ mol/L) | Stimulated aldosterone output. | Rat adrenal cells | [15] |

Detailed Experimental Protocols

Western Blot for Phospho-ERK1/2 Detection

This protocol is adapted for detecting the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Workflow Diagram:

Figure 5. Experimental workflow for Western Blot analysis of ERK phosphorylation.

Methodology:

-

Cell Culture and Serum Starvation: Plate cells (e.g., vascular smooth muscle cells) and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

-

Stimulation: Treat cells with various concentrations of Val5-Ang II for a specified time course (e.g., 5-30 minutes). Include a vehicle-only control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detection system.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane of antibodies and re-probe with a primary antibody against total ERK1/2.

-

Data Analysis: Quantify band intensities using densitometry software. Express the level of ERK phosphorylation as a ratio of phospho-ERK to total-ERK.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to Val5-Ang II stimulation using the ratiometric fluorescent dye Fura-2 AM.

Methodology:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment.

-

Dye Loading:

-

Prepare a Fura-2 AM stock solution (e.g., 1 mM in DMSO).

-

Dilute the stock solution in a physiological salt solution (e.g., HBSS) to a final concentration of 1-5 µM.

-

Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C in the dark.[20]

-

-

Washing: Wash the cells with the physiological salt solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells (approximately 30 minutes).

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.

-

Record a baseline fluorescence ratio (F340/F380) for a few minutes.

-

-

Stimulation and Recording: Perfuse the cells with a solution containing Val5-Ang II and continue to record the F340/F380 ratio. An increase in intracellular calcium will lead to an increase in the 340 nm fluorescence and a decrease in the 380 nm fluorescence, resulting in an increased F340/F380 ratio.

-

Data Analysis: The change in the F340/F380 ratio is proportional to the change in [Ca2+]i. The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations if calibration is performed.

RhoA Activation Assay (G-LISA)

This protocol outlines a quantitative ELISA-based assay for measuring the activation of RhoA.

Methodology:

-

Cell Treatment: Culture and treat cells with Val5-Ang II as described for the Western blot protocol.

-

Cell Lysis: Lyse the cells with the provided lysis buffer and determine the protein concentration.

-

Assay Procedure:

-

Add equal protein amounts of cell lysate to a 96-well plate that is coated with a Rho-GTP-binding protein.

-

Active, GTP-bound RhoA in the lysate will bind to the plate.

-

Wash the wells to remove inactive, GDP-bound RhoA.

-

Detect the bound active RhoA using a specific primary antibody against RhoA.

-

Add an HRP-conjugated secondary antibody.

-

Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

-

-

Data Analysis: The signal is directly proportional to the amount of active RhoA in the sample. Compare the signal from stimulated samples to that of unstimulated controls.

Conclusion

Angiotensin II 5-valine activates a complex network of intracellular signaling pathways through the AT1 receptor, mirroring the actions of endogenous Angiotensin II. The primary cascades involving Gq/PLC, MAPK/ERK, Rho/ROCK, and JAK/STAT are fundamental to its physiological and pathophysiological effects. While Val5-Ang II is a potent agonist, evidence suggests it may have a lower potency and shorter duration of action compared to Ile5-Ang II in certain biological contexts, a critical consideration for researchers and drug development professionals. The experimental protocols provided in this guide offer robust methods for dissecting these intricate signaling networks and quantifying the cellular responses to this important peptide. Further research is warranted to delineate the precise quantitative dose-response relationships of Val5-Ang II in each of these key signaling pathways.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of G protein-mediated activation of phospholipase C in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 5. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Regulation of RhoGEF proteins by G12/13-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RhoA/Rho-Kinase: Pathophysiological and Therapeutic Implications in Gastrointestinal Smooth Muscle Tone and Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Direct stimulation of Jak/STAT pathway by the angiotensin II AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of angiotensin II in activation of the JAK/STAT pathway induced by acute pressure overload in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 19. STATs get their move on - PMC [pmc.ncbi.nlm.nih.gov]

- 20. brainvta.tech [brainvta.tech]

Angiotensin II: A Comprehensive Technical Guide to its Endocrine and Paracrine Functions

Abstract: Angiotensin II (Ang II) is the primary bioactive peptide of the Renin-Angiotensin System (RAS), a critical regulator of cardiovascular and renal homeostasis. Traditionally viewed as a circulating hormone with endocrine functions, a significant body of research has established the existence of local, tissue-based RAS that exerts paracrine, autocrine, and intracrine effects. This technical guide provides an in-depth exploration of both the endocrine and paracrine roles of Angiotensin II. It details the molecular signaling pathways, presents quantitative physiological data, and outlines key experimental protocols used to investigate its functions. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and renal research.

Introduction: The Dual Nature of the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a hormonal cascade fundamental to the regulation of blood pressure, and fluid and electrolyte balance.[1][2] The system's main effector, Angiotensin II, is an octapeptide produced via the enzymatic cleavage of its precursor, angiotensinogen.[2] The classical view of the RAS involves the endocrine pathway , where renin released from the kidneys initiates a cascade that results in circulating Ang II, which then acts on distant target organs.[1]

However, it is now widely recognized that many tissues, including the heart, blood vessels, kidneys, and brain, possess all the necessary components to generate Ang II locally.[3][4][5] This local production and action of Ang II constitute a paracrine system , where the peptide acts on adjacent cells, playing a crucial role in tissue-specific physiology and pathophysiology, such as cell growth, inflammation, and fibrosis.[3]

Endocrine Functions of Angiotensin II

As a circulating hormone, Angiotensin II orchestrates a multi-organ response to maintain cardiovascular homeostasis. Its primary effects are mediated by the Angiotensin II Type 1 (AT1) receptor.[6]

Systemic Regulation of Blood Pressure

Angiotensin II is one of the most potent vasoconstrictors known. It acts directly on the vascular smooth muscle of small arteries and arterioles, causing them to contract and thereby increasing total peripheral resistance and blood pressure.[2][7]

Regulation of Fluid and Electrolyte Balance

Ang II exerts powerful effects on the adrenal glands and kidneys to control body fluid volume and sodium concentration.

-

Aldosterone Secretion: Ang II is a major stimulus for the synthesis and release of aldosterone from the zona glomerulosa of the adrenal cortex.[7][8][9] Aldosterone then acts on the distal tubules and collecting ducts of the kidney to promote sodium and water retention and potassium excretion.[8][10]

-

Renal Sodium Reabsorption: Ang II has a direct effect on the kidney nephron, stimulating sodium reabsorption at various sites, particularly the proximal tubule.[8][11][12]

-

Antidiuretic Hormone (ADH) Release and Thirst: Ang II acts on the central nervous system, specifically the hypothalamus, to stimulate the sensation of thirst and trigger the release of ADH (vasopressin) from the pituitary gland, which promotes water reabsorption in the kidneys.[7]

| Parameter Measured | Experimental Model | Angiotensin II Effect | Reference |

| Mean Arterial Blood Pressure | Rat (Ang II infusion @ 350 ng/min for 6 days) | Increase from 94±5 mmHg to 171±3 mmHg | [13] |

| Mean Arterial Pressure | Rat (Ang II infusion) | Increase to 169.7 ± 6.1 mmHg | [14] |

| Urinary Sodium Excretion (UNaV) | Dog (intra-renal Ang II infusion) | Significant reduction with a mean Ang II concentration increase of 14 pg/ml | [11] |

| Distal Sodium Reabsorption | Mouse (chronic Ang II infusion) | Increased from 1.12±0.18 to 1.74±0.18 μEq/min | [15] |

| Plasma Angiotensin II Concentration | Healthy Human | Normal range: 1-10 pM | [16] |

| Plasma Angiotensin II Concentration | Rat | Normal level: ~15 pM | [16] |

| Table 1: Quantitative Data on the Endocrine Effects of Angiotensin II. This table summarizes key quantitative findings from in vivo studies demonstrating the potent effects of systemic Angiotensin II on blood pressure and renal function. |

Paracrine Functions of Angiotensin II

The local generation of Ang II within specific tissues allows for fine-tuned regulation independent of the systemic RAS. These paracrine actions are heavily implicated in the pathogenesis of organ damage.

Cardiovascular System

-

Cardiac Hypertrophy and Remodeling: In the heart, Ang II acts as a potent growth factor. It promotes the hypertrophy of cardiac myocytes and the proliferation of cardiac fibroblasts, leading to interstitial fibrosis.[17][18][19] A key paracrine mechanism involves Ang II stimulating cardiac fibroblasts to release other growth factors, such as Transforming Growth Factor-beta 1 (TGF-β1) and Endothelin-1, which then act on adjacent myocytes to induce growth.[17][20][21]

-

Vascular Remodeling: Within the vessel wall, locally produced Ang II contributes to the hypertrophy and migration of vascular smooth muscle cells (VSMCs), thickening the vessel wall and contributing to the pathology of hypertension and atherosclerosis.[6][22]

| Parameter Measured | Experimental Model | Angiotensin II Effect | Reference |

| Myocyte Protein Synthesis | Neonatal Rat Cardiac Co-culture | 4-fold increase over control | [17][20] |

| Myocyte Protein Synthesis | Conditioned Medium from Ang II-stimulated Fibroblasts | 40% increase over control | [17][20][21] |

| AT1 Receptor Density (Fibroblasts) | Neonatal Rat Cardiac Fibroblasts | 9747 ± 2126 sites/cell | [17][20][21] |

| AT1 Receptor Density (Myocytes) | Neonatal Rat Cardiac Myocytes | 1343 ± 472 sites/cell (primarily on contaminating fibroblasts) | [17][20][21] |

| Table 2: Paracrine Effects of Angiotensin II in Cardiac Cell Models. This table highlights the significant role of cardiac fibroblasts as intermediaries in Ang II-induced myocyte hypertrophy, as evidenced by receptor density and protein synthesis data. |

Renal System

Within the kidney, a local RAS allows Ang II to act as a paracrine regulator of renal hemodynamics and tubular function.[4][5] It can modulate renal blood flow and glomerular filtration rate and stimulate the release of other local vasoactive mediators, thereby amplifying or dampening its primary effects.[23]

Molecular Mechanisms: Angiotensin II Receptor Signaling

Most of the well-characterized physiological and pathophysiological actions of Ang II are mediated through the AT1 receptor, a G-protein-coupled receptor (GPCR).[6][24][25] The signaling cascade is complex, involving both G-protein dependent and independent pathways.

G-Protein Dependent Signaling: The Canonical Gq/PLC Pathway

The classical signaling pathway for the AT1 receptor involves its coupling to the heterotrimeric G-protein, Gq.[22][26] Activation of Gq stimulates the enzyme Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[18][26][27][28]

-

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[18][26]

-

DAG remains in the plasma membrane where it, along with Ca2+, activates Protein Kinase C (PKC).[18][26] This cascade ultimately leads to cellular responses such as smooth muscle contraction, aldosterone synthesis, and the activation of transcription factors involved in cellular growth.[18][22]

Caption: AT1 Receptor Gq/PLC Signaling Pathway.

G-Protein Independent Signaling: EGFR Transactivation

In addition to classical G-protein signaling, the AT1 receptor can initiate signaling cascades by "transactivating" receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[6][22][24] This pathway is critical for the growth-promoting and proliferative effects of Ang II. The mechanism often involves:

-

AT1 receptor activation leading to the activation of a metalloprotease, such as ADAM17.[6][24]

-

ADAM17 cleaves a membrane-bound EGFR ligand precursor, like pro-Heparin-Binding EGF-like growth factor (pro-HB-EGF), releasing the mature ligand.[6]

-

The mature HB-EGF binds to and activates the EGFR on the same or an adjacent cell.

-

EGFR activation initiates downstream signaling through canonical growth pathways, including the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways, promoting cell hypertrophy, proliferation, and migration.[6][18][22]

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. The peptide hormone angiotensin II: its new functions in tissues and organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The angiotensin II type 2 receptor and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The angiotensin II type 2 receptor and the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Angiotensin II - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Angiotensin II and aldosterone regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Impact of the Renin-Angiotensin-Aldosterone System on Inflammation, Coagulation, and Atherothrombotic Complications, and to Aggravated COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stimulation of renal sodium reabsorption by angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. ahajournals.org [ahajournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Enhanced Distal Nephron Sodium Reabsorption in Chronic Angiotensin II Infused Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. Angiotensin II stimulates cardiac myocyte hypertrophy via paracrine release of TGF-beta 1 and endothelin-1 from fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. (PDF) Angiotensin II stimulates cardiac myocyte hypertrophy via paracrine release of TGF-beta 1 and endothelin-1 from fibroblasts. (1998) | Mary O. Gray | 421 Citations [scispace.com]

- 22. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ahajournals.org [ahajournals.org]

- 24. ahajournals.org [ahajournals.org]

- 25. journals.physiology.org [journals.physiology.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

The Discovery and Physiological Significance of Angiotensin II: A Technical Guide

This in-depth technical guide explores the seminal discovery of Angiotensin II and its profound physiological significance. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the core concepts, detailed experimental methodologies, and the intricate signaling pathways governed by this potent octapeptide.

A Historical Perspective: The Unraveling of the Renin-Angiotensin System

The journey to understanding Angiotensin II began in 1898 when Robert Tigerstedt and his student, Per Bergman, discovered a pressor substance in rabbit kidney extracts, which they named "renin".[1][2] However, it wasn't until the 1930s that the connection between the kidney and hypertension was firmly established through the work of Harry Goldblatt, who induced hypertension in dogs by constricting the renal artery.[1][2] This pivotal experiment suggested that ischemic kidneys secrete a substance that elevates blood pressure.

In the late 1930s, two independent groups, one led by Irvine Page in the United States and the other by Eduardo Braun-Menéndez in Argentina, elucidated that renin itself was not the direct pressor agent.[2][3][4] Instead, they demonstrated that renin, an enzyme, acts on a plasma protein (now known as angiotensinogen) to produce a vasoconstrictor substance.[2][3][4] The American group named this substance "angiotonin," while the Argentine group called it "hypertensin."[3][4] To resolve this nomenclature dispute, the two groups later agreed on the name "angiotensin" in 1958.[3]

Further research in the 1950s by Leonard Skeggs and his colleagues led to the discovery that there are two forms of angiotensin. They identified an inactive decapeptide, Angiotensin I, which is converted to a highly active octapeptide, Angiotensin II, by an enzyme they named "angiotensin-converting enzyme" (ACE), found predominantly in the lungs.[5] This completed the classical understanding of the Renin-Angiotensin System (RAS), a cascade that plays a crucial role in cardiovascular and renal homeostasis.

Physiological Significance of Angiotensin II

Angiotensin II is the primary effector molecule of the RAS and exerts a wide range of physiological effects by binding to its specific receptors, primarily the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[6][7][8] While most of the well-characterized physiological actions of Angiotensin II are mediated by the AT1 receptor, the AT2 receptor often counteracts the effects of the AT1 receptor.[7]

Cardiovascular Effects

Angiotensin II is a potent vasoconstrictor, directly acting on the smooth muscle of arterioles to increase systemic vascular resistance and, consequently, blood pressure.[9][10] Beyond its immediate pressor effects, chronic elevation of Angiotensin II contributes to cardiovascular remodeling, including cardiac hypertrophy and fibrosis.[7][11] It also stimulates the sympathetic nervous system, further augmenting cardiovascular responses.[10]

Renal Effects

In the kidneys, Angiotensin II plays a critical role in regulating blood flow, glomerular filtration, and sodium reabsorption.[10][12] It preferentially constricts the efferent arterioles of the glomeruli, which increases the glomerular filtration pressure and helps maintain the glomerular filtration rate (GFR) in the face of decreased renal blood flow.[13] Angiotensin II also directly stimulates sodium reabsorption in the proximal tubules and promotes the release of aldosterone from the adrenal cortex, which further enhances sodium and water retention by the kidneys.[9][10][11]

Endocrine Effects